4-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoic acid
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Overview
Description
4-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoic acid is an organic compound with the molecular formula C20H32O3 It is known for its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions, attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoic acid typically involves the following steps:
Preparation of 2,4-Bis(2,2-dimethylpropyl)phenol: This intermediate is synthesized by alkylating phenol with tert-pentyl chloride in the presence of a strong base such as sodium hydroxide.
Formation of this compound: The phenol derivative is then reacted with butyric acid or its derivatives under esterification conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-pentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base or a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted phenoxybutanoic acids.
Scientific Research Applications
4-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 4-(2,4-Di-tert-pentylphenoxy)butyric acid
Uniqueness
4-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C20H32O3/c1-19(2,3)13-15-9-10-17(23-11-7-8-18(21)22)16(12-15)14-20(4,5)6/h9-10,12H,7-8,11,13-14H2,1-6H3,(H,21,22) |
InChI Key |
IIUKMJRZSNCGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)OCCCC(=O)O)CC(C)(C)C |
Origin of Product |
United States |
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